molecular formula C13H13N3O3 B4557474 4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine

4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine

Cat. No.: B4557474
M. Wt: 259.26 g/mol
InChI Key: DQHQCONYBKBRDG-UHFFFAOYSA-N
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Description

4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.09569129 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactions with Secondary Amines : The reactions of 3-bromoisothiazole-5-carbonitriles with secondary amines like pyrrolidine and morpholine have been studied, resulting in the formation of 3-amino-substituted derivatives. These reactions demonstrate the utility of morpholine in synthesizing complex chemical structures with potential biological activities (Kalogirou & Koutentis, 2014).

  • Isoxazole Derivatives Synthesis : Research on nonacarbonyldiiron-, pentacarbonyliron-, or hexacarbonylmolybdenum-induced reactions of polymethylene-substituted 2-isoxazolines has shown the formation of compounds through N–O and C–C bond cleavage, highlighting the versatility of morpholine in facilitating complex chemical transformations (Nitta, Yi, & Kobayashi, 1985).

Biological Activity and Applications

  • Platelet Antiaggregating Activity : A series of 5-substituted 4-isoxazolecarboxamides synthesized by reacting 5-substituted 4-isoxazolecarbonyl chlorides with morpholine showed platelet antiaggregating activity, along with antiinflammatory, analgesic, and antipyretic activities in animal models. This suggests potential applications in treating conditions that involve platelet aggregation (Fossa et al., 1991).

Pharmacological and Molecular Applications

  • Synthesis of Pyrimidines and Tetrahydroquinolines : The one-pot synthesis of dihydropyrindines and tetrahydroquinolines using morpholine highlights its application in creating compounds that might have pharmacological importance, showcasing the chemical flexibility and potential medicinal applications of morpholine derivatives (Yehia, Polborn, & Müller, 2002).

  • Molluscicidal Agents : The synthesis and biological evaluation of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate as a molluscicidal agent demonstrates the potential of morpholine derivatives in addressing agricultural and public health concerns related to mollusk pests (Duan et al., 2014).

Mechanism of Action

The mechanism of action of “4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine” would depend on its specific biological activity. Many morpholine derivatives exhibit their biological activity by interacting with specific proteins or enzymes in the body .

Safety and Hazards

Like all chemicals, “4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine” should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Future Directions

The future directions for research on “4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine” would likely involve further exploration of its biological activity and potential applications in medicine. This could include studies to determine its mechanism of action, toxicity, and efficacy in disease models .

Properties

IUPAC Name

morpholin-4-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(16-4-6-18-7-5-16)11-8-12(19-15-11)10-2-1-3-14-9-10/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHQCONYBKBRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NOC(=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.